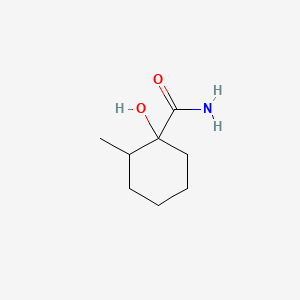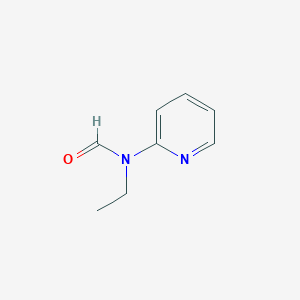
1H-benzimidazol-2-ylsulfanylformic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazol-2-ylsulfanylformic acid is a heterocyclic compound that features a benzimidazole ring fused with a sulfanylformic acid group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1H-benzimidazol-2-ylsulfanylformic acid typically involves the reaction of benzimidazole derivatives with thiol-containing reagents. One common method includes the nucleophilic substitution reaction where benzimidazole is reacted with thiol reagents under controlled conditions . Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1H-Benzimidazol-2-ylsulfanylformic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Benzimidazol-2-ylsulfanylformic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications in treating infections and diseases caused by microorganisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-benzimidazol-2-ylsulfanylformic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and proteins, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing biomolecules . These interactions can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Benzimidazol-2-ylsulfanylformic acid can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an antiparasitic drug.
Mebendazole: Another antiparasitic agent.
Thiabendazole: Known for its antifungal properties. The uniqueness of this compound lies in its sulfanylformic acid group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propriétés
Numéro CAS |
387362-51-8 |
|---|---|
Formule moléculaire |
C8H6N2O2S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
1H-benzimidazol-2-ylsulfanylformic acid |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)13-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12) |
Clé InChI |
OUNVUIGRPIYHMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


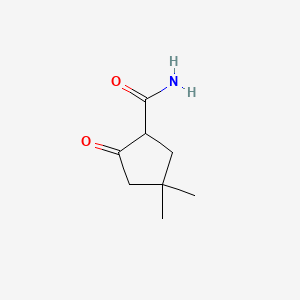
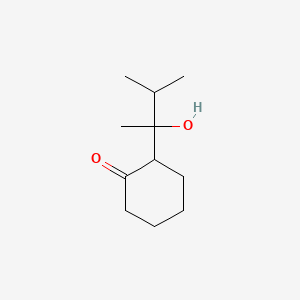
![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)
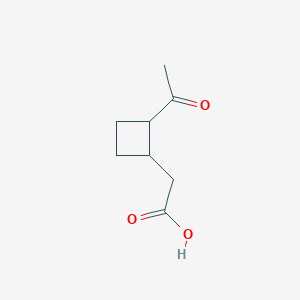
![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)
![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)
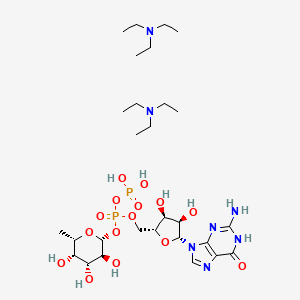
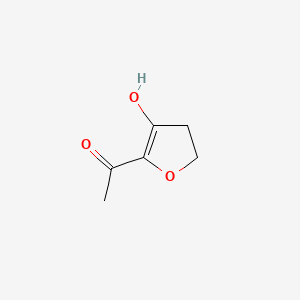
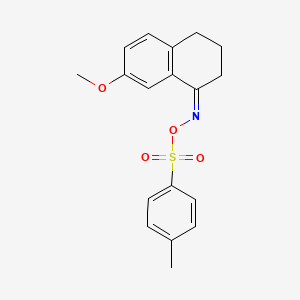
![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
![(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)
